molecular formula C10H9ClF3N3O B6299099 C-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine;  hydrochloride CAS No. 2368870-82-8

C-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride

Cat. No. B6299099
CAS RN: 2368870-82-8
M. Wt: 279.64 g/mol
InChI Key: VFUFVXMECDGNKN-UHFFFAOYSA-N
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Description

The compound is an organic molecule containing an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of a trifluoromethyl group attached to a phenyl ring suggests that the compound could have interesting chemical and physical properties .


Synthesis Analysis

While the exact synthesis route for this compound isn’t available, oxadiazoles are typically synthesized through the cyclodehydration of certain precursors, such as carboxylic acids, in the presence of a dehydrating agent . The trifluoromethyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic phenyl ring and the oxadiazole ring, which could have implications for the compound’s chemical reactivity and photophysical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present. Generally, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Oxadiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could explore the potential applications of this compound in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-6(2-4-7)9-16-15-8(5-14)17-9;/h1-4H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUFVXMECDGNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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